molecular formula C19H26N2 B1619397 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl- CAS No. 3081-01-4

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-

Cat. No.: B1619397
CAS No.: 3081-01-4
M. Wt: 282.4 g/mol
InChI Key: UHJVLUYSDYOULM-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- is an organic compound with a wide range of applications in the pharmaceutical and industrial fields. It is a colorless, flammable liquid with a pungent odor and is classified as a primary amine. This compound is also known by other names such as N,N-dimethyl-1,4-pentanediamine and 1,4-diaminopentane.

Scientific Research Applications

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals.

    Industry: Utilized as an antiozonant and antioxidant stabilizer in the protection of rubber, plastics, gasoline, and lubricants.

Safety and Hazards

“1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl-” is probably combustible . It can cause temporary incapacitation or residual injury . It should be stored away from sources of ignition . It should be handled with appropriate protective clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a transition metal-based catalyst . The reaction conditions often include the use of copper-based catalysts, which are characterized using techniques such as XRD, H2-TPR, and NH3-TPD . The addition of elements like Mn, Ba, and La to the catalyst can improve the selectivity towards the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient, economical, and environmentally friendly catalysts is crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: Can be reduced under specific conditions to yield different amine derivatives.

    Substitution: Participates in substitution reactions, particularly with halogenated organics, peroxides, and phenols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, transition metal-based catalysts, and oxidizing agents . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various amine derivatives and substituted benzene compounds .

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- involves its interaction with molecular targets and pathways within biological systems. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with oxidizing agents, leading to the formation of oxidized products . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- include:

  • N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
  • N,N’-Bis(5-methyl-2-hexanyl)-1,4-benzenediamine

Uniqueness

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as an antiozonant and antioxidant stabilizer makes it particularly valuable in industrial applications . Additionally, its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

4-N-(5-methylhexan-2-yl)-1-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2/c1-15(2)9-10-16(3)20-18-11-13-19(14-12-18)21-17-7-5-4-6-8-17/h4-8,11-16,20-21H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJVLUYSDYOULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027516
Record name N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl-
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CAS No.

3081-01-4
Record name N1-(1,4-Dimethylpentyl)-N4-phenyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3081-01-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.432
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Record name N-(5-METHYL-2-HEXYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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